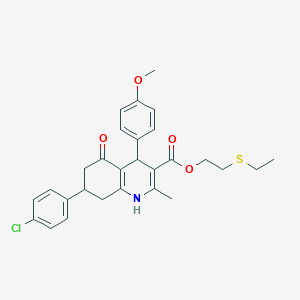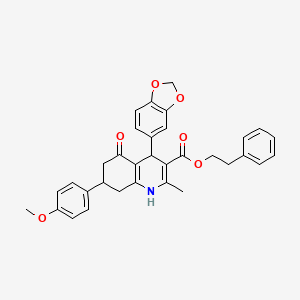![molecular formula C19H15BrN2O4 B5229171 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as BPAF, is a synthetic compound that belongs to the family of furan derivatives. BPAF has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, material science, and environmental science. In
Mechanism of Action
The mechanism of action of BPAF is not fully understood. However, it is believed that BPAF exerts its effects by interacting with specific proteins and enzymes in the body. BPAF has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPAF has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BPAF can inhibit the growth of cancer cells and reduce inflammation. BPAF has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, the effects of BPAF on human health are not well understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the advantages of BPAF is its ease of synthesis, which makes it readily available for research purposes. BPAF has also shown promising results in various in vitro and animal studies, which suggest its potential therapeutic applications. However, the limitations of BPAF include its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on BPAF. One area of focus is the development of more potent and selective BPAF derivatives for use in cancer and inflammation treatment. Another area of focus is the investigation of the potential environmental impact of BPAF and its derivatives. Additionally, further research is needed to understand the mechanism of action of BPAF and its potential effects on human health.
Synthesis Methods
The synthesis of BPAF involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate. The resulting compound is then reacted with 2-aminophenol to form 4-(2-aminophenoxy)phenyl acetate. Finally, the compound is reacted with furan-2-carboxylic acid to form BPAF.
Scientific Research Applications
BPAF has been extensively studied for its potential applications in various fields, including pharmaceuticals, material science, and environmental science. In pharmaceuticals, BPAF has shown promising results in the treatment of cancer, diabetes, and inflammation. In material science, BPAF has been used as a building block for the synthesis of polymers and other advanced materials. In environmental science, BPAF has been studied for its potential impact on aquatic life and the environment.
properties
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c20-13-3-9-16(10-4-13)26-12-18(23)21-14-5-7-15(8-6-14)22-19(24)17-2-1-11-25-17/h1-11H,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNYTEZLGKULPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)

![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-ethyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229112.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)
